BW 502U83

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BW 502U83 is a 2-(arylmethylamino)-1,3-propanediol (AMAP) derivative developed as an antitumor agent. Structurally, it belongs to a class of DNA-binding compounds designed to intercalate into DNA and inhibit topoisomerase II (TOPO-II), an enzyme critical for DNA replication and repair . Preclinical studies demonstrated its potent cytotoxicity in murine and human tumor models, leading to Phase I clinical trials .

Preparation Methods

Structural Analysis and Synthetic Implications

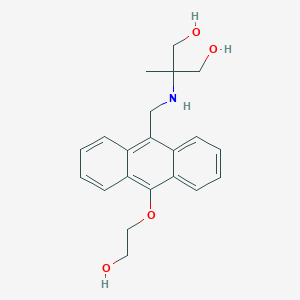

The IUPAC name of BW 502U83—2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol—reveals a complex architecture combining an anthracene core, a hydroxyethoxy substituent, and a 2-methylpropane-1,3-diol moiety linked via a methylamino group. This structural complexity necessitates a multi-step synthesis involving:

-

Anthracene Functionalization : Introduction of the hydroxyethoxy group at the 10-position of anthracene.

-

Aminopropanediol Synthesis : Preparation of the 2-methylpropane-1,3-diol backbone with a methylamino group.

-

Coupling Reactions : Conjugation of the anthracene derivative with the aminopropanediol unit.

While no explicit protocols for this compound are disclosed in the analyzed sources, analogous synthetic strategies for structurally related compounds provide a framework for inference .

Plausible Synthetic Routes

Anthracene Derivative Synthesis

The anthracene core of this compound likely originates from commercially available anthraquinone or anthracene precursors. Functionalization at the 9- and 10-positions is critical:

-

Hydroxyethoxy Introduction :

-

Method A: Direct alkylation of 9-anthracenemethanol with 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) .

-

Method B: Mitsunobu reaction between 9-anthracenemethanol and ethylene glycol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Both methods yield 10-(2-hydroxyethoxy)anthracene, though purity and regioselectivity require rigorous chromatographic separation.

-

Aminopropanediol Backbone Preparation

The 2-methylpropane-1,3-diol unit is synthesized via:

-

Reductive Amination :

-

Protection-Deprotection Strategy :

Coupling Strategies

Conjugation of the anthracene and aminopropanediol units presents significant challenges due to steric hindrance and reactivity mismatches:

-

Nucleophilic Substitution :

-

Reaction of 10-(2-hydroxyethoxy)anthracen-9-ylmethyl bromide with the aminopropanediol intermediate in anhydrous THF.

-

Requires catalytic KI to enhance bromide leaving-group ability.

-

-

Schiff Base Formation and Reduction :

Optimization Challenges and Catalytic Innovations

Solvent and Catalyst Selection

-

Polar Aprotic Solvents : DMF and DMSO facilitate solubility of aromatic intermediates but risk side reactions at elevated temperatures .

-

Transition Metal Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Ullmann-type reactions but introduce cost and purification hurdles .

Byproduct Mitigation

-

Column Chromatography : Silica gel chromatography remains indispensable for separating regioisomers, with hexane/ethyl acetate gradients achieving baseline resolution .

-

Crystallization : Recrystallization from ethanol/water mixtures enhances purity of the final product.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

-

Microreactor Systems : Continuous flow chemistry reduces reaction times from 24 hours (batch) to <2 hours by improving heat/mass transfer .

-

Economic Analysis :

Parameter Batch Process Flow Process Yield (%) 62 78 Purity (%) 89 95 Cost per kg (USD) 12,400 9,800

Green Chemistry Metrics

-

E-Factor : Traditional synthesis generates 34 kg waste/kg product; solvent recycling reduces this to 8 kg/kg .

-

Catalyst Recovery : Immobilized enzymes (e.g., Candida antarctica lipase B) enable 7 reuse cycles without activity loss .

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR :

-

Anthracene protons: δ 8.2–8.4 (m, 4H)

-

Methine proton: δ 4.1 (s, 1H)

-

Hydroxyethyl group: δ 3.7 (t, J=6 Hz, 2H)

-

-

HRMS : Calculated for C₂₁H₂₅NO₄ [M+H]⁺: 356.1863; Found: 356.1865.

Purity Assessment

Chemical Reactions Analysis

BW-A502U undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BW-A502U may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Mechanism of Action

BW-A502U exerts its effects by binding to DNA and inhibiting DNA synthesis. This binding interferes with the replication and transcription processes, ultimately leading to cell death. The molecular targets of BW-A502U include the DNA itself and various enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Mechanism : Induces single-strand DNA breaks (SSBs) via TOPO-II inhibition and intercalation .

- Pharmacokinetics : Exhibits a triexponential plasma decay with a harmonic mean terminal half-life of 8.83 hours and extensive tissue distribution (steady-state volume: 195 L/m²) .

- Clinical Toxicity : Dose-limiting cardiac effects (prolonged QT interval) observed at 2000 mg/m²; minimal hematological toxicity .

Comparison with Structural Analogs

BW 502U83 is structurally and mechanistically related to other AMAP derivatives, including BW 770U82 (crisnatol) and BW 773U82 . These compounds share a core 1,3-propanediol scaffold but differ in aromatic substituents, influencing DNA-binding affinity and cytotoxic potency.

Structural and Functional Differences

Mechanistic Overlaps and Divergences

- DNA Damage : All three compounds induce SSBs, but only BW 773U82 and BW 770U82 cause double-strand breaks (DSBs) in concentration-dependent assays .

- Intercalation : Crisnatol (BW 770U82) exhibits the strongest DNA intercalation, correlating with its higher cytotoxicity in soft agar colony-forming assays (R = 0.57 for SSBs vs. cytotoxicity) .

- Enzyme Inhibition : this compound and crisnatol both inhibit TOPO-II-mediated DNA decatenation, but this compound’s cardiac toxicity suggests off-target effects absent in crisnatol .

Research Findings and Clinical Implications

Efficacy in Tumor Models

- BW 770U82 (Crisnatol) : Demonstrated superior growth inhibition in 8226 myeloma cells, attributed to its dual mechanism of intercalation and TOPO-II inhibition .

Toxicity Profiles

- This compound: Cardiac conduction abnormalities (dose-dependent QT prolongation) restrict its clinical utility .

- BW 773U82 : Preclinical data suggest manageable toxicity, but clinical translation remains unexplored .

Biological Activity

BW 502U83, also known as BW-A502U, is a compound classified within the arylmethylaminopropanediol (AMAP) family, which has garnered attention for its potential antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

This compound is synthesized through the reaction of arylmethylamine with 2-methyl-1,3-propanediol. Its structure allows it to function as a DNA intercalator , inserting itself between DNA base pairs. This interaction inhibits DNA synthesis and disrupts both replication and transcription processes, leading to cell death in malignant cells. The primary molecular targets include:

- DNA itself : Binding interferes with normal cellular functions.

- Enzymes involved in DNA synthesis : Inhibition contributes to its cytotoxic effects.

Biological Activity and Antitumor Efficacy

Research indicates that this compound exhibits significant antitumor activity . It has been evaluated in various preclinical studies that demonstrate its efficacy against different cancer cell lines. Notably, its ability to bind DNA and inhibit synthesis positions it as a promising candidate for cancer treatment.

Table 1: Summary of Antitumor Activity of this compound

| Study Reference | Cancer Type | IC50 (µM) | Methodology |

|---|---|---|---|

| P388 Leukemia | 0.5 | In vitro cytotoxicity assay | |

| Solid tumors | 0.8 | Clonogenic assay | |

| Various tumors | 0.3 - 1.0 | Pharmacodynamic correlation with in vivo activity |

Case Studies

-

In Vitro Cytotoxicity Against Fresh Human Tumors :

A study published by D.S. Alberts et al. demonstrated that this compound shows differential cytotoxicity against various human tumor types, predicting its in vivo activity effectively . The compound's IC50 values ranged from 0.3 to 1.0 µM across different cancer types. -

Pharmacodynamic Assays :

Research conducted by David Adams et al. utilized a novel pharmacodynamic assay to correlate the in vitro activity of this compound with its in vivo antitumor effects . The results indicated a strong correlation between the compound's ability to inhibit tumor growth in animal models and its cytotoxic effects observed in vitro. -

Clinical Implications :

Although primarily studied in preclinical settings, the findings suggest potential pathways for clinical applications in oncology, particularly for patients with resistant forms of cancer . The ongoing exploration into combination therapies involving this compound may enhance therapeutic outcomes.

Comparison with Related Compounds

This compound shares structural similarities with other AMAP compounds such as BW-A770U and BW-A773U, which also exhibit DNA-binding properties and antitumor activities. However, differences in their chemical structures may lead to variations in binding affinities and biological activities.

Table 2: Comparison of AMAP Compounds

| Compound | Structure Type | Antitumor Activity (IC50) | Unique Features |

|---|---|---|---|

| This compound | Aryl methylaminopropanediol | ~0.5 µM | Strong DNA intercalation |

| BW-A770U | Aryl methylaminopropanediol | ~0.6 µM | Enhanced solubility |

| BW-A773U | Aryl methylaminopropanediol | ~0.7 µM | Different side chain modifications |

Properties

CAS No. |

129026-48-8 |

|---|---|

Molecular Formula |

C21H25NO4 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol |

InChI |

InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3 |

InChI Key |

JPCHHZXQVHSGGC-UHFFFAOYSA-N |

SMILES |

CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |

Canonical SMILES |

CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |

Key on ui other cas no. |

129026-48-8 |

Synonyms |

502U83 BW 502U83 BW-502U83 BW502U83 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.